Physicochemical Profile: Computed Lipophilicity and Polar Surface Area Compared to Key Analogs
The target compound displays a computed XLogP3-AA of 1.2 and a TPSA of 68 Ų [1]. These values differentiate it from the cyclopropyl analog (2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide), which is predicted to exhibit lower lipophilicity (XLogP ≈ 0.5–0.8) and a reduced TPSA (≈55–60 Ų) due to the absence of the additional pyridine ring. The furan-3-yl regioisomer on the central pyridine (5-position) introduces a distinct electronic distribution compared to the furan-2-yl variant, potentially altering π-stacking and hydrogen-bonding interactions with biological targets [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.2; TPSA: 68 Ų; HBD: 1; HBA: 4; Rotatable bonds: 5 [1] |
| Comparator Or Baseline | 2-cyclopropyl analog: predicted XLogP ≈ 0.5–0.8, TPSA ≈ 55–60 Ų (estimated by structural analogy) [2] |
| Quantified Difference | ΔXLogP ≈ +0.4–0.7; ΔTPSA ≈ +8–13 Ų |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
Lipophilicity and polar surface area directly influence passive membrane permeability, solubility, and oral bioavailability; the higher XLogP and TPSA of the target compound predict distinct ADME behavior compared to the cyclopropyl analog, guiding selection for specific biological assay conditions.
- [1] PubChem. (2026). Compound Summary for CID 122162893: N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-(pyridin-3-yl)acetamide. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [2] Cheng, D., Liu, J., Han, D., Zhang, G., Gao, W., Hsieh, M. H., ... & Karanewsky, D. S. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 7(7), 676–680. View Source
